(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a benzyl group and a benzyloxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and benzyloxyacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. Benzyl bromide reacts with benzyloxyacetic acid in the presence of a base, such as sodium hydroxide, to form the intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form derivatives.
Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The benzyl and benzyloxy groups can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Solvents: Toluene, dichloromethane (DCM), ethanol
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, esters, and substituted benzyl compounds.
Scientific Research Applications
(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound is structurally similar and is used as an intermediate in the preparation of β-branched peptide derivatives of aspartic acid.
2-Benzyloxy-1-methylpyridinium triflate: Another compound used in the synthesis of benzyl ethers and esters.
Uniqueness
(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both benzyl and benzyloxy groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2S)-2-benzyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C18H18O4/c19-17(22-13-15-9-5-2-6-10-15)12-16(18(20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,21)/t16-/m0/s1 |
InChI Key |
IXRANBYGBCKBMM-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.